2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine
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Overview
Description
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine typically involves the reaction of 3-methoxybenzaldehyde with trifluoroacetic acid and ammonia. The reaction proceeds through a series of steps including condensation, reduction, and amination. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled conditions such as specific pH, temperature, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The methoxyphenyl group can modulate its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
- 2,2,2-Trifluoro-1-(3-chlorophenyl)ethanamine
- 2,2,2-Trifluoro-1-(3-hydroxyphenyl)ethanamine
Uniqueness
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIVQMCRUQATAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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